3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Description
BenchChem offers high-quality 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dichloro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZEFDEWHLHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Medicinal Chemist’s Guide to 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: A Privileged Scaffold for Kinase Inhibition
Topic: 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine as a "privileged scaffold" in medicinal chemistry Content Type: In-depth technical guide.
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in modern drug discovery, primarily due to its bioisosteric resemblance to the purine core of Adenine triphosphate (ATP). This structural mimicry allows derivatives to dock effectively into the ATP-binding pockets of various protein kinases (e.g., CDKs, TRKs, FGFR, GSK3), making it a cornerstone in oncology and anti-inflammatory research.
This guide focuses specifically on the 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine variant. This specific di-halogenated precursor offers a unique "orthogonal reactivity" profile—allowing medicinal chemists to sequentially functionalize the molecule at the N1, C6, and C3 positions with high regioselectivity. This capability facilitates the rapid generation of Structure-Activity Relationship (SAR) libraries, a critical requirement in hit-to-lead optimization.
Chemical Architecture & Reactivity Profile
The Orthogonal Reactivity Map
The power of the 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold lies in the electronic differentiation between its two chlorine atoms.
-
C6-Cl (Pyridine Ring): Located
to the pyridine nitrogen (N7), this position is highly electron-deficient. It is exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr) . -
C3-Cl (Pyrazole Ring): Located on the electron-rich pyrazole ring, this chloride is resistant to SNAr but serves as an excellent handle for Transition-Metal Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
N1-H (Pyrazole Nitrogen): An acidic proton that can be selectively alkylated or arylated to control solubility and target specific hydrophobic pockets.
Visualization of Reactivity
The following diagram illustrates the regioselective logic used to diversify this scaffold.
Figure 1: Orthogonal reactivity map of the 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold, demonstrating the standard order of functionalization.
Medicinal Chemistry Strategy: The "Make-Test" Cycle
To maximize the utility of this scaffold, researchers typically employ a three-stage synthetic workflow. This approach avoids side reactions (e.g., competitive substitution) and ensures high yields.
Stage 1: N1-Diversification (The Anchor)
-
Objective: Fix the tautomeric form (1H- vs 2H-) and introduce a solubilizing group or a hydrophobic tail.
-
Chemistry: SN2 Alkylation or Chan-Lam Coupling.
-
Rationale: Unsubstituted pyrazolo[3,4-b]pyridines exist in tautomeric equilibrium. Alkylating N1 first locks the conformation and prevents N-alkylation during subsequent steps.
Stage 2: C6-Functionalization (The Hinge Binder)
-
Objective: Introduce the primary pharmacophore, often an amine or heterocycle that interacts with the kinase hinge region.
-
Chemistry: SNAr (Nucleophilic Aromatic Substitution).[1]
-
Rationale: The C6-Cl is significantly more reactive than C3-Cl due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for selective substitution at C6 without affecting C3, even at elevated temperatures.
Stage 3: C3-Extension (The Gatekeeper)
-
Objective: Extend the molecule into the "back pocket" or "gatekeeper" region of the kinase active site to gain selectivity.
-
Rationale: With C6 already substituted (often with an electron-donating amine), the C3-Cl bond remains intact. Palladium catalysis is then used to activate this less reactive bond.
Detailed Experimental Protocols
These protocols represent a validated starting point for library generation. Note: All reactions should be performed in a fume hood with appropriate PPE.
Protocol A: N1-Alkylation (General Procedure)
Reagents: 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF.
-
Dissolve 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF (0.5 M).
-
Add Cesium Carbonate (Cs₂CO₃) and stir at Room Temperature (RT) for 15 minutes.
-
Add the Alkyl Halide dropwise.
-
Stir at 60°C for 2–4 hours (monitor by TLC/LCMS).
-
Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Regioselective C6-Amination (SNAr)
Reagents: N1-substituted-3,6-dichloro intermediate (1.0 eq), Primary/Secondary Amine (1.2–1.5 eq), DIPEA (2.0 eq), n-Butanol or DMSO.
-
Dissolve the intermediate in n-Butanol (0.3 M).
-
Add N,N-Diisopropylethylamine (DIPEA) and the amine.
-
Heat to 100–120°C in a sealed tube or microwave reactor for 1–3 hours.
-
Note: The C3-Cl will remain intact under these conditions.
-
-
Workup: Concentrate solvent. Dilute with DCM, wash with water/brine.
-
Purification: Recrystallization or silica gel chromatography.
Protocol C: C3-Suzuki Coupling
Reagents: C6-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).
-
Degas the solvent mixture (Dioxane/Water) with nitrogen for 10 minutes.
-
Add the intermediate, boronic acid, base, and catalyst.
-
Heat at 90–100°C under nitrogen atmosphere for 4–12 hours.
-
Workup: Filter through Celite. Dilute filtrate with EtOAc, wash with water.
-
Purification: Flash chromatography or Prep-HPLC.
Quantitative Data & SAR Insights
The following table summarizes the impact of substitutions at these positions based on aggregate data from kinase inhibitor campaigns (e.g., against CDK2 and FGFR1).
| Position | Substituent Type | Electronic Effect | Biological Impact (Kinase) | Reactivity Note |
| N1 | Methyl / Isopropyl | Neutral / Steric | Controls solubility; fits in solvent-exposed region. | Essential for locking tautomer. |
| N1 | Phenyl / Benzyl | Hydrophobic | Can access hydrophobic pockets; may decrease solubility. | Requires Chan-Lam or SN2. |
| C6 | Primary Amine (-NHR) | e- Donor | Critical Hinge Binder. H-bond donor to kinase backbone. | High SNAr reactivity. |
| C6 | Ether (-OR) | e- Donor | H-bond acceptor; alters pKa of pyridine N. | Lower affinity than amines usually. |
| C3 | Aryl / Heteroaryl | Conjugation | Accesses "Gatekeeper" residue; dictates selectivity. | Introduced via Pd-coupling.[2][3] |
| C3 | Halogen (Cl/Br/I) | e- Withdrawing | often low activity; used as intermediate. | Unreacted starting material. |
Biological Mechanism of Action (Kinase Inhibition)[4]
The 1H-pyrazolo[3,4-b]pyridine scaffold functions as an ATP-competitive inhibitor. The pyridine nitrogen (N7) and the exocyclic amine at C6 (introduced via SNAr) typically form a bidentate hydrogen-bonding motif with the kinase hinge region, mimicking the N1 and N6 of Adenine.
Figure 2: Schematic interaction of the scaffold within the kinase ATP pocket. The C6-substituent and N7 nitrogen anchor the molecule to the hinge.
References
-
Regioselective Functionalization of Pyridines. Chemical Communications. Discusses the reactivity of pyridine-based scaffolds and SNAr selectivity.
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Beilstein Journal of Organic Chemistry. Details the orthogonal reactivity of C3 vs C6 halogens in Pd-catalyzed couplings.
-
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Validates the scaffold as a potent CDK inhibitor.[4]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Demonstrates the application of this core in TRK inhibition.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. A comprehensive review of the scaffold's synthesis and biological targets.[5][6]
Sources
- 1. 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 2089315-59-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dau.url.edu [dau.url.edu]
Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Using 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
This Application Note is designed to guide medicinal chemists and process scientists in the utilization of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine as a privileged scaffold for kinase inhibitor synthesis.
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of the adenine portion of ATP, making it a "privileged structure" for developing ATP-competitive kinase inhibitors. The 3,6-dichloro variant is particularly valuable because it offers three distinct vectors for diversification (N-1, C-3, and C-6), allowing independent tuning of solubility, hinge-binding affinity, and hydrophobic pocket occupancy.
This guide details the "C6-First" synthetic strategy, which leverages the inherent electronic bias of the scaffold to sequentially install functional groups with high regiocontrol.
Strategic Analysis: Chemo- and Regioselectivity
Success with this scaffold relies on understanding the electronic differences between the C-3 (pyrazole) and C-6 (pyridine) positions.
The Electronic Landscape
-
Position C-6 (Pyridine): This carbon is
to the pyridine nitrogen (N-7). It is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr ). -
Position C-3 (Pyrazole): This carbon is part of the electron-rich pyrazole ring. It is relatively inert to SNAr but reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
Position N-1: The pyrazole nitrogen is acidic (pKa ~13-14) and must be alkylated or protected to define the binding mode and solubility profile.
The "Self-Validating" Workflow
The most robust sequence utilizes the reactivity difference between C-6 and C-3 to avoid mixtures:
-
N-Alkylation: Define the steric environment.
-
C-6 Substitution (SNAr): Install the hinge-binding motif (usually an amine). The C-3 chloride remains intact because it is not activated for SNAr.
-
C-3 Coupling (Pd-Catalysis): The remaining chloride is engaged in cross-coupling to target the "gatekeeper" residue or back-pocket.
Workflow Visualization
Caption: Sequential functionalization strategy exploiting the orthogonal reactivity of the C-6 and C-3 positions.
Detailed Protocols
Protocol A: Regioselective N-Alkylation
Objective: Install a solubilizing group or steric handle at N-1. Challenge: Controlling N-1 (thermodynamic) vs. N-2 (kinetic) selectivity.
Materials:
-
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: Dry DMF or Acetonitrile
Procedure:
-
Dissolve the scaffold in dry DMF (0.2 M concentration).
-
Add Cs2CO3. Stir at room temperature for 15 minutes to deprotonate.
-
Add the alkyl halide dropwise.
-
Critical Step: Stir at 60°C for 4-12 hours. Higher temperatures favor the thermodynamic N-1 isomer.
-
QC Check: Monitor by TLC/LCMS. The N-1 isomer usually has a higher Rf (is less polar) than the N-2 isomer.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography is mandatory to remove any trace N-2 isomer (typically <10% under these conditions).
Author's Note: If N-2 alkylation persists, switch to a bulky base like NaH in THF, or use the Mitsunobu reaction with an alcohol, which often improves N-1 selectivity due to steric guidance.
Protocol B: C-6 Functionalization via SNAr
Objective: Install the primary "Hinge Binder" (typically an aniline or aliphatic amine). Mechanism: The pyridine nitrogen (N-7) activates C-6, making the chloride a good leaving group.
Materials:
-
N-alkylated 3,6-dichloro intermediate (1.0 equiv)
-
Amine nucleophile (1.2 - 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: n-Butanol or DMSO
Procedure:
-
Dissolve the intermediate in n-Butanol (0.5 M).
-
Add the amine and DIPEA.
-
Heat to 100-120°C in a sealed tube or microwave reactor.
-
Microwave: 120°C for 30-60 mins.
-
Thermal: Reflux for 12-24 hours.
-
-
Validation: LCMS should show complete conversion of the starting material. The mass spectrum will show the loss of one chlorine isotope pattern (monochloro product).
-
Workup: Concentrate solvent. If using DMSO, pour into water to precipitate the product.
Why this works: The C-3 chloride is on the electron-rich pyrazole ring and will not react under these conditions, ensuring perfect regioselectivity.
Protocol C: C-3 Functionalization via Suzuki-Miyaura Coupling
Objective: Extend the molecule into the hydrophobic pocket (Gatekeeper). Challenge: Aryl chlorides on pyrazoles are deactivated. Standard Pd(PPh3)4 often fails.
Materials:
-
6-Amino-3-chloro intermediate (from Protocol B)
-
Aryl Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2 or XPhos Pd G3 (5-10 mol%)
-
Base: K3PO4 (2M aq) or Cs2CO3
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degas solvents with N2 or Argon for 15 minutes (Critical: Oxygen kills the active catalyst).
-
Combine intermediate, boronic acid, base, and catalyst in a microwave vial.
-
Seal and heat to 130°C in a microwave for 1 hour. (Thermal heating requires 100°C overnight).
-
Troubleshooting: If conversion is low, switch to XPhos or SPhos ligands, which are designed to activate sterically hindered or deactivated aryl chlorides.
Quantitative Data Summary
| Reaction Step | Position | Typical Yield | Selectivity | Key Driver |
| N-Alkylation | N-1 | 75-90% | >10:1 (N1:N2) | Thermodynamics (Temp > 60°C) |
| SNAr | C-6 | 80-95% | 100% (vs C-3) | Electronic Activation by N-7 |
| Suzuki Coupling | C-3 | 60-85% | N/A | Catalyst Activity (Ligand choice) |
Case Study: B-Raf Kinase Inhibitor Analog
Context: Synthesis of a Vemurafenib-like analog using the 3,6-dichloro scaffold.
-
Step 1: Alkylation of 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine with propyl iodide (Cs2CO3, DMF) yields the N1-propyl core.
-
Step 2: SNAr with p-fluoroaniline at C-6 (n-BuOH, 120°C). The aniline NH becomes the H-bond donor for the kinase hinge region.
-
Step 3: Suzuki coupling at C-3 with 3-chlorophenylboronic acid (Pd(dppf)Cl2). This aryl group occupies the hydrophobic pocket behind the gatekeeper residue.
Pathway Diagram: Kinase Binding Logic
Caption: Structural logic of the inhibitor. The scaffold serves as the anchor, directing substituents to specific kinase domains.
References
-
Regioselective Functionalization of 1H-Pyrazolo[3,4-b]pyridine
-
Suzuki Coupling Selectivity
-
Scaffold Utility in Kinase Drug Discovery
-
SNAr Reactivity Profiles
Sources
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
One-pot synthesis of substituted pyrazolo[3,4-b]pyridines
One-pot multicomponent reactions represent a highly effective and sustainable paradigm for the synthesis of substituted pyrazolo[3,4-b]pyridines. The methodologies presented herein offer significant advantages in terms of efficiency, operational simplicity, and the ability to rapidly generate chemical diversity from readily available starting materials. By leveraging modern techniques such as microwave-assisted synthesis and novel reaction pathways involving unconventional leaving groups, chemists can access these medicinally important scaffolds with greater ease and environmental consideration. The continued development of innovative one-pot strategies will undoubtedly accelerate the discovery of new pyrazolo[3,4-b]pyridine-based therapeutic agents to address a wide range of diseases. [5]
References
-
Jadhav, S. D., Sharma, A., & Gill, C. H. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
Al-Najjar, A. A., & Al-Salahi, R. (2016). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Qiu, Y., He, P., Tu, S., & Jiang, B. (2018). A mild method for the synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridine derivatives. ResearchGate. Available at: [Link]
-
Ezzat, M. O., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2013). A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aggarwal, R., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Synthetic Communications. Available at: [Link]
-
Wang, M., et al. (2014). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, C. R., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, S., & Singh, P. P. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Archiv der Pharmazie. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Zou, X., Tu, S., Shi, F., & Xu, J. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. ARKIVOC. Available at: [Link]
-
Bazgir, A., et al. (2017). The catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. ResearchGate. Available at: [Link]
-
Quiroga, J., et al. (2012). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2017). One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. ChemistrySelect. Available at: [Link]
-
Shuvalov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Note: Biological Evaluation of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine Derivatives
[1][2]
Abstract & Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in ATP. This structural similarity allows derivatives, particularly 3,6-diamino-1H-pyrazolo[3,4-b]pyridines , to function as potent ATP-competitive inhibitors against a spectrum of protein kinases, including CDKs (Cyclin-Dependent Kinases) , GSK-3 (Glycogen Synthase Kinase-3), TRKs (Tropomyosin Receptor Kinases), and ALK (Anaplastic Lymphoma Kinase) [1, 2, 3].
This application note provides a comprehensive, self-validating workflow for the biological evaluation of these derivatives. It moves beyond simple screening, detailing the causality between chemical structure and biological phenotype, ensuring high-confidence data for lead optimization.
Key Applications
-
Oncology: Inhibition of cell cycle progression (CDK targeting) and oncogenic signaling (ALK/TRK).
-
Neurodegeneration: Targeting GSK-3
and CDK5 for Alzheimer’s pathology [1]. -
Infectious Disease: Potential inhibition of bacterial DHFR or eukaryotic kinases in parasites.
Experimental Workflow Overview
The evaluation pipeline is designed to filter compounds from biochemical potency to cellular efficacy and mechanism of action (MoA).
Figure 1: Integrated workflow for evaluating pyrazolo[3,4-b]pyridine kinase inhibitors.
Protocol 1: Compound Management & Stock Preparation
Scientific Rationale: 3,6-diamino-pyrazolo[3,4-b]pyridines possess polar amino groups and a hydrophobic core. Improper solubilization leads to "false negatives" in enzymatic assays (precipitation) or "false positives" (aggregate-based inhibition).
Reagents:
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Weighing: Weigh solid compound into a glass vial (avoid plastic static interference).
-
Primary Stock: Dissolve to 10 mM in 100% DMSO. Vortex for 30 seconds.
-
Checkpoint: Inspect for turbidity. If turbid, sonicate for 5 minutes at 40 kHz.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute to 100x final assay concentration in assay buffer immediately before use.
-
Note: Ensure final DMSO concentration in cell assays is <0.5% (v/v) to prevent solvent toxicity.
-
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Scientific Rationale: To confirm the compound targets the kinase catalytic domain, we use the ADP-Glo™ Kinase Assay (Promega). This coupled assay quantifies ADP produced during the kinase reaction. It is preferred over FRET for this scaffold because pyrazolopyridines can sometimes fluoresce, interfering with FRET signals.
Target Examples: CDK2/CyclinA, GSK-3
Reagents:
-
Recombinant Kinase (e.g., CDK2/CyclinA).
-
Substrate (e.g., Histone H1).
-
Ultrapure ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
Procedure:
-
Plate Setup: Use white, low-volume 384-well plates.
-
Compound Addition: Add 1 µL of compound (serial dilution, 10 µM down to 0.1 nM).
-
Enzyme Mix: Add 2 µL of kinase buffer containing the enzyme. Incubate 10 min at RT.
-
Reaction Start: Add 2 µL of ATP/Substrate mix.
-
Critical Parameter:ATP Concentration. You must use ATP at
or slightly below ( ). If [ATP] >> , ATP-competitive inhibitors (like pyrazolopyridines) will appear less potent (IC50 shifts right).
-
-
Incubation: Incubate at RT for 60 min.
-
ADP-Glo Reaction: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
-
Read: Measure Luminescence (RLU).
Data Analysis:
Calculate % Inhibition:
Protocol 3: Cellular Proliferation Assay (Resazurin)
Scientific Rationale: Enzymatic potency does not guarantee cellular activity due to membrane permeability issues. The 3,6-diamino substitution pattern can affect polarity; thus, cell-based validation is mandatory.
Cell Lines:
-
HepG2 / A549: For general cytotoxicity [2].
-
SH-SY5Y: For neuroprotective/neurodegenerative models (GSK-3/CDK5 targets) [1].
-
KM-12 / H2228: For TRK/ALK driven cancers [3, 4].
Procedure:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black plates. Incubate 24h for attachment.
-
Treatment: Remove media. Add 100 µL fresh media containing compounds (0.01 – 50 µM). Include DMSO vehicle control.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Detection: Add 20 µL Resazurin (0.15 mg/mL in PBS).
-
Read: Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm). Resazurin (Blue/Non-fluorescent) is reduced to Resorufin (Pink/Fluorescent) by viable mitochondria.
Interpretation:
-
GI50 (Growth Inhibition 50%): Concentration reducing growth by 50%.
-
Success Metric: A ratio of Cellular GI50 / Enzymatic IC50 < 10 suggests good permeability.
Protocol 4: Mechanism of Action (Cell Cycle Analysis)
Scientific Rationale: If the derivative inhibits CDKs (e.g., CDK2/CDK5), treated cells should arrest in specific cell cycle phases (G1/S or G2/M). If it targets ALK/TRK, apoptosis (Sub-G1) is expected.
Procedure (Flow Cytometry):
-
Treatment: Treat cells (6-well plate) with compound at 2x GI50 for 24 hours.
-
Harvest: Trypsinize cells, wash with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 200 µL PBS.
-
Add 800 µL ice-cold 70% Ethanol dropwise while vortexing gently. (Prevents clumping).
-
Store at -20°C for >2 hours.
-
-
Staining: Wash ethanol away with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
-
Analysis: Analyze by Flow Cytometry (e.g., BD FACSCanto). Measure PE channel (linear scale).
Expected Results (CDK Inhibition):
-
Control: Normal distribution (G1: ~50%, S: ~20%, G2/M: ~30%).
-
3,6-diamino-derivative: Accumulation in G1 phase (if CDK4/6 inhibitor) or G2/M phase (if CDK1/2 inhibitor).
Data Presentation & SAR Analysis
When reporting results, structure the Structure-Activity Relationship (SAR) clearly. The 3,6-diamino positions are the vectors for modification.
Table 1: Example SAR Data Structure
| Cmpd ID | R1 (N1-Position) | R2 (C4-Position) | CDK5 IC50 (nM) [Enz] | HepG2 GI50 (µM) [Cell] | Selectivity (CDK5 vs GSK3) |
| PZP-01 | H | Phenyl | 410 | 12.5 | 3.6x |
| PZP-04 | Phenyl | 4-OH-Phenyl | 45 | 0.8 | >10x |
| Ref | (Roscovitine) | - | 160 | 15.0 | - |
Note: Data represents hypothetical values based on typical scaffold performance [1].
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competitive inhibition mechanism at the ATP binding pocket.
Figure 2: Mechanism of Action. The pyrazolo[3,4-b]pyridine scaffold competes with ATP for the hinge region binding site.
Troubleshooting & Critical Factors
-
Solubility Cliffs: 3,6-diamino derivatives can be planar and stack (pi-pi interactions). If IC50 curves are steep (Hill slope > 2.0), suspect aggregation. Add 0.01% Triton X-100 to the assay buffer.
-
Autofluorescence: Some pyrazolopyridines emit blue fluorescence. Always run a "Compound Only" control in fluorescence assays (Resazurin). If interference occurs, switch to Luminescence (CellTiter-Glo).
-
Oxidation: The amino groups at positions 3 and 6 are susceptible to oxidation over long storage. Always check LC-MS purity if stocks are >3 months old.
References
-
Gordaliza, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.[1]
-
Mohamed, M., et al. (2012).[2] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.[2]
-
Liu, N., et al. (2022).[3] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 12, 30120-30132.
-
Ku, B., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 29(7), 912-916.[4]
Sources
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Topic: Troubleshooting Side Product Formation & Impurity Profiling Ticket ID: PYR-34B-SYNTH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Introduction
Welcome to the Technical Support Center. You are likely here because your LC-MS shows a complex mixture, or your NMR suggests the wrong isomer. The synthesis of pyrazolo[3,4-b]pyridines —a privileged scaffold in kinase inhibitors (e.g., Riociguat, Vericiguat)—is notoriously sensitive to reaction conditions.[2]
The core challenge lies in the ambident nucleophilicity of the 5-aminopyrazole starting material. It has three nucleophilic sites (Exocyclic-NH₂, Ring-NH, and C4-carbon), leading to a "choose your own adventure" of reaction pathways.[1][2]
This guide isolates the three most common failure modes: Regioisomer Misalignment , Incomplete Cyclization , and Aromatization Stalls .[2]
Module 1: The Regioselectivity Crisis (Isomer A vs. Isomer B)
The Problem
You reacted a 5-aminopyrazole with a 1,3-dicarbonyl (or
Root Cause Analysis
This is the classic competition between forming the Pyrazolo[3,4-b]pyridine (Desired) and the Pyrazolo[1,5-a]pyrimidine (Side Product).[1][2]
-
Path A (Desired): C4-attack followed by Exocyclic-NH₂ cyclization.[1][2]
-
Path B (Undesired): Ring-N1 attack followed by Exocyclic-NH₂ cyclization.[1][2]
Diagnostic Protocol
| Feature | Pyrazolo[3,4-b]pyridine (Target) | Pyrazolo[1,5-a]pyrimidine (Impurity) |
| 1H NMR (NH) | Present (if N1 is unsubstituted).[1][2] Broad singlet > 12 ppm.[1][2] | Absent . The ring nitrogens are fully substituted.[3] |
| 13C NMR (Carbonyl) | If using | Different chemical environment; often shifted upfield.[1][2] |
| UV Profile | Distinct | Often hypsochromic shift (blue shift) vs target.[1][2] |
Troubleshooting & Corrective Actions
Q: How do I force the reaction toward the [3,4-b]pyridine? A: You must favor the C4-nucleophilicity over the N1-nucleophilicity.[1][2]
-
Switch Solvents/Catalysts:
-
Lewis Acids (Expert Pick): Use ZrCl₄ (10-20 mol%) or InCl₃ .[1][2] These coordinate to the dicarbonyl, making it more susceptible to C-attack (Friedländer-type) rather than N-attack.[1][2]
-
Avoid Basic Conditions: Strong bases (NaOEt) often deprotonate the Ring-NH, making it highly nucleophilic and favoring the [1,5-a]pyrimidine.[1][2]
-
-
Temperature Control:
Pathway Visualization
Caption: Divergent pathways dictated by initial nucleophilic attack. Lewis acids favor the green path (Target).[2]
Module 2: The "Stalled" Reaction (Incomplete Cyclization)
The Problem
You observe a product with Mass = Target + 18 (Water). The reaction has formed the intermediate bond but failed to close the ring.
Root Cause Analysis
The condensation involves two steps:
-
Addition: Formation of the enamine or hydrazone.
-
Cyclodehydration: Ring closure with loss of water.[1] Step 2 is often the rate-limiting step, especially if the conformation is sterically hindered or if water is not removed from the system.
Expert Protocol: The "Water-Trap" Fix
Q: My reaction is stuck at the intermediate. What now?
-
Azeotropic Distillation:
-
The "One-Pot" Microwave Flash:
Module 3: Oxidation State Mismatch (Dihydropyridines)
The Problem
When using aldehydes + 1,3-dicarbonyls (Three-Component Reaction), you isolate a product with Mass = Target + 2H . This is the 4,7-dihydropyrazolo[3,4-b]pyridine (Hantzsch-type intermediate).[1][2]
Root Cause Analysis
The Hantzsch ester synthesis naturally produces a dihydropyridine.[5][6] To get the fully aromatic system, an oxidation step is required.[2][7] Spontaneous air oxidation is often too slow or incomplete.[1]
Troubleshooting Guide
| Method | Reagent | Conditions | Pros/Cons |
| Chemical | CAN (Ceric Ammonium Nitrate) | MeCN/H₂O, RT, 10 min | Fastest. Can over-oxidize sensitive groups.[1][2] |
| Chemical | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dioxane, Reflux | Standard. Excellent for aromatization.[1][2] Expensive. |
| Green | Aerobic/Catalytic | NaNO₂ (cat), Air, AcOH | Eco-friendly. Slower, but uses air as oxidant.[2] |
Module 4: N-Alkylation Regioisomers (Post-Synthesis)
The Problem
You have the core scaffold and attempt to alkylate the pyrazole nitrogen. Result: A mixture of N1-alkyl and N2-alkyl products.[1][2]
Mechanism
The pyrazolo[3,4-b]pyridine core exists in a tautomeric equilibrium (1H vs 2H).[1][2][7][8]
-
Sterics: N1 is often more sterically hindered by the pyridine ring substituents (at C7 position).[1][2]
-
Electronics: N1 is usually the thermodynamic position, but N2 can be favored kinetically or by steric blocking.[2]
Decision Tree for Alkylation
Caption: Steric bulk at C4/C7 dictates N-alkylation site selectivity.[1][2]
References
-
Chebanov, V. A., et al. (2008).[2][6] Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. The Journal of Organic Chemistry.
-
Quiroga, J., et al. (2012).[2] Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry.
-
López, S. E., et al. (2022).[2][8] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[1][2][9]
-
BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Aggarwal, R., et al. (2019).[2] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dau.url.edu [dau.url.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Solubility Optimization for 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Status: Operational Subject: 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Intermediate / Scaffold) Application: In Vitro Enzymatic & Cell-Based Assays Document ID: TS-SOL-PP36-V1[1]
Executive Summary: The "Brick Dust" Challenge
3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic system often used as a scaffold in kinase inhibitor discovery.[1] Its structural rigidity and halogenation (chlorine atoms at positions 3 and 6) significantly increase its lipophilicity (LogP > 2.[1]5) and crystal lattice energy.[1]
The Core Problem: This molecule exhibits "brick dust" properties—high melting point and poor aqueous solubility. When diluted from organic stock (DMSO) into aqueous assay buffers, it is prone to "Crash Precipitation" (rapid crystallization) or Colloidal Aggregation (forming false-positive "promiscuous" inhibitors).[1]
This guide provides self-validating protocols to maintain monomeric solubility and ensure assay data integrity.
Troubleshooting Guides
ISSUE 1: Compound precipitates immediately upon dilution into assay buffer.
Diagnosis: "Solvent Shock."[1] Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into a predominantly aqueous buffer causes the hydration shell to strip away faster than the compound can disperse, forcing it to aggregate.
The Fix: The "Intermediate Dilution" Protocol Do not dilute 1000x in a single step. Use a stepping stone solvent system.[1]
-
Prepare Stock: Dissolve solid in 100% DMSO to 10 mM. Sonicate for 5 mins to ensure no micro-crystals remain.
-
Create Intermediate: Dilute the 10 mM stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or 100% PEG-400) to create a 1 mM working solution.
-
Final Assay Dilution: Dilute the 1 mM Intermediate into the final assay buffer.
-
Why this works: PEG-400 acts as a "soft landing" amphiphilic bridge, preventing the immediate hydrophobic collapse of the molecule.
-
ISSUE 2: Inconsistent IC50 values or steep Hill slopes (> 2.0).
Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).[1] The compound is not precipitating visibly but is forming sub-micron colloids that sequester the enzyme, leading to false positives. This is common for pyrazolo[3,4-b]pyridines.[1]
The Fix: Detergent-Based Disruption You must lower the Critical Aggregation Concentration (CAC).
-
Add Detergent: Supplement your assay buffer with 0.01% (v/v) Triton X-100 or 0.005% Tween-20 .[1]
-
Validation Step: If IC50 shifts significantly (>3-fold) upon adding detergent, your original activity was likely an artifact of aggregation.[1]
-
Alternative: If the assay cannot tolerate detergent, use 0.1 mg/mL BSA (Bovine Serum Albumin) as a carrier protein.[1]
Solubility Decision Matrix (Visualization)
The following diagram illustrates the logical workflow for optimizing the solubility of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
Caption: Logical workflow for solubilizing lipophilic scaffolds. Follow the "Attempt" loops sequentially to resolve precipitation.
Frequently Asked Questions (Technical)
Q: What is the ionization state of this molecule at physiological pH (7.4)?
A: Likely Neutral (Uncharged).
-
The Pyridine Nitrogen (N7): Typically basic, but the Chlorine at C6 is an electron-withdrawing group (EWG), which significantly lowers the pKa of the pyridine nitrogen (likely < 3.0). It will not be protonated at pH 7.4.[1]
-
The Pyrazole Nitrogen (N1-H): Weakly acidic.[1] While the Chlorine at C3 pulls electron density, the pKa is likely still > 10. It will not be deprotonated at pH 7.4.[1]
-
Implication: The molecule lacks charge to assist solubility at neutral pH. You cannot rely on pH buffers alone; you need solubilizers (surfactants/cyclodextrins).[1]
Q: Can I use Cyclodextrins for this compound?
A: Yes, highly recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scaffold.[1]
-
Protocol: Prepare your assay buffer containing 5% to 10% (w/v) HP-β-CD .
-
Mechanism: The lipophilic dichloropyrazolopyridine core inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. This prevents non-specific binding to plasticware.[1]
Q: How do I store the stock solution?
A:
-
Solvent: Anhydrous DMSO.[1]
-
Conditions: -20°C or -80°C.
-
Precaution: This compound is stable, but repeated freeze-thaw cycles introduce atmospheric water into the DMSO.[1] Water in DMSO lowers the solubility of the compound, causing "invisible" precipitation inside the stock vial.
-
Best Practice: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Quantitative Data: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your specific assay type.
| Solvent / Additive | Compatibility | Max Recommended % | Notes |
| DMSO | High | 0.5% - 1.0% | Standard.[1] >1% may inhibit some kinases.[1] |
| Ethanol | Low | < 0.1% | Volatile; causes rapid precipitation ("edge effects").[1] |
| PEG-400 | Medium | 5% - 10% | Excellent co-solvent.[1] High viscosity may affect pipetting.[1] |
| Triton X-100 | High | 0.01% | Essential to prevent colloidal aggregation.[1] |
| HP-β-CD | Very High | 10% - 20% | Best for in vivo formulation or high-conc in vitro work.[1] |
| Tween-20 | High | 0.005% | Alternative to Triton; gentler on some cell lines.[1] |
Advanced Visualization: Assay Interference Pathway
The following diagram details the mechanism of "False Positive" generation via aggregation, a critical failure mode for this compound class.
Caption: Mechanism of promiscuous inhibition.[1][2] Aggregates sequester enzymes, mimicking inhibition.[1] Detergents disrupt this process.[1]
References
-
Assay Guidance Manual [Internet]. Assay Interference by Aggregation.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][3] Available from: [Link]
-
Assay Guidance Manual [Internet]. DMSO Tolerance Test.[1][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][3] Available from: [Link]
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on colloidal aggregation).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Sources
- 1. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | C6H3Cl2N3 | CID 87126084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for optimizing catalyst and ligand systems for cross-coupling reactions involving 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold in their synthetic endeavors. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the C3 and C6 positions through cross-coupling is paramount for the rapid generation of compound libraries and the synthesis of targeted therapeutics.
This document provides a structured approach to troubleshooting common issues and offers guidance on the strategic selection of catalysts and ligands for various cross-coupling reactions. The information presented herein is a synthesis of literature precedents and established mechanistic principles, intended to empower you to overcome synthetic challenges and achieve your desired outcomes with higher yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General Considerations for Cross-Coupling with 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
Question: What are the primary challenges when performing cross-coupling reactions on 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine?
Answer: The primary challenges stem from the electronic nature of the heterocyclic core and the presence of two reactive chloride leaving groups. Key issues include:
-
Regioselectivity: Controlling whether the reaction occurs at the C3 or C6 position is often the most significant hurdle. The relative reactivity of these positions can be influenced by the N-substituent on the pyrazole ring and the specific cross-coupling reaction being performed.
-
Catalyst Inhibition: The pyridine nitrogen in the scaffold can act as a Lewis base and coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1]
-
Low Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions.
-
Double Coupling: The presence of two chloro-substituents can lead to the formation of di-substituted byproducts, which can be difficult to separate from the desired mono-substituted product.
Question: How does the substituent on the pyrazole nitrogen (N1) affect the cross-coupling reaction?
Answer: The N1 substituent plays a crucial role in both the solubility of the starting material and the electronic properties of the pyrazolo[3,4-b]pyridine ring system. A bulky or electron-withdrawing group at the N1 position can influence the steric accessibility and the electrophilicity of the C3 and C6 positions, thereby affecting the regioselectivity of the reaction. For instance, protecting groups like a para-methoxybenzyl (PMB) group have been successfully employed to facilitate selective cross-coupling reactions.[2] It is essential to consider the stability of the N1-substituent to the reaction conditions, particularly the base and temperature.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
Question: I am observing low to no conversion in my Suzuki-Miyaura coupling of an arylboronic acid with 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine. What are the likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue. A systematic approach to troubleshooting is recommended:
-
Catalyst System Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient dichloro-heterocycle.
-
Recommendation: Employ a more robust catalyst system. A combination of a palladium(II) precatalyst such as Pd(OAc)₂ with a suitable phosphine ligand is often more effective. For the pyrazolo[3,4-b]pyridine core, dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be a highly effective ligand.[2][3] In contrast, simpler phosphine ligands like PPh₃ may lead to inferior results.[2]
-
-
Inappropriate Base and Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Recommendation: A moderately strong inorganic base is typically required. Cesium carbonate (Cs₂CO₃) is often a good choice.[2][3] The solvent system should solubilize all components and facilitate the reaction. While aprotic polar solvents like THF or dioxane can be used, a mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v) has been reported to give superior yields for this substrate class.[2]
-
-
Integrity of Reagents: The purity and stability of the boronic acid are crucial.
-
Recommendation: Ensure the boronic acid is pure and has not undergone significant decomposition (protodeboronation). Using freshly purchased or purified boronic acid is advisable. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.
-
Question: How can I control the regioselectivity of the Suzuki-Miyaura coupling to favor either the C3 or C6 position?
Answer: Achieving high regioselectivity is dependent on exploiting the differential reactivity of the two C-Cl bonds, which can be modulated by the choice of leaving group at the other position and the reaction conditions.
-
For C3-selective coupling: If you start with a substrate that has a more reactive leaving group at the C3 position (e.g., an iodide) and a chloride at the C6 position, the Suzuki-Miyaura coupling will preferentially occur at the C3 position. For instance, with 6-chloro-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine, selective arylation at C3 can be achieved at a lower temperature (e.g., 60 °C).[2][3]
-
For C6-selective coupling: After initial functionalization at C3, the remaining C6-chloro group can be coupled at a higher temperature (e.g., 100 °C), often requiring a higher catalyst loading.[2][3]
-
Ligand-Controlled Selectivity: For dihaloheterocycles in general, the choice of ligand can sometimes override the inherent electronic preferences of the substrate.[4] While specific data for 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine is limited in this regard, exploring bulky, electron-rich biaryl phosphine ligands (e.g., "Buchwald ligands" like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands could potentially offer alternative regiochemical outcomes.[5][6][7]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A reliable and cost-effective Pd(II) source.[2] |
| Ligand | dppf (2-5 mol%) | Has demonstrated high efficacy for this scaffold.[2][3] |
| Base | Cs₂CO₃ (2 equivalents) | Effective base for transmetalation.[2][3] |
| Solvent | 1,4-Dioxane / H₂O (3:1 or 4:1) | Promotes high yields.[2] |
| Temperature | 60-100 °C | Lower temperatures may favor selectivity with mixed halides. |
Experimental Protocol: General Procedure for C3-Selective Suzuki-Miyaura Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
To a dry reaction vessel, add the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (5 mol%) and dppf (5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
III. Buchwald-Hartwig Amination: C-N Bond Formation
Question: I am attempting a Buchwald-Hartwig amination on 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine, but I am getting a mixture of mono-aminated products at C3 and C6, along with some starting material. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the Buchwald-Hartwig amination of dihaloheterocycles is a common challenge. The outcome is highly dependent on the catalyst system.
-
Ligand Choice is Critical: For selective amination of polyhalopyridines, the choice of ligand is paramount. While general-purpose ligands may give mixtures, specialized ligands can offer high selectivity.
-
For C6-selectivity (generally more reactive site): Bulky, electron-rich biarylphosphine ligands are the first choice. Ligands such as XPhos , SPhos , or RuPhos are excellent starting points.[4] These ligands promote the oxidative addition and reductive elimination steps, which can be sluggish with less reactive aryl chlorides.
-
For C3-selectivity (potentially less reactive site): Achieving selectivity at the less reactive position is more challenging. For some dihalopyridine systems, ligands with a wider bite angle, such as Xantphos , have been shown to favor amination at positions that are typically less reactive.[1] A thorough screening of ligands is often necessary to identify the optimal one for the desired regioselectivity.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for Buchwald-Hartwig aminations.
-
-
Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results.
-
Recommendation: Consider using commercially available G2, G3, or G4 Buchwald precatalysts, which are air-stable and provide a 1:1 or 2:1 ligand-to-palladium ratio.
-
Table 2: Recommended Ligands for Buchwald-Hartwig Amination Screening
| Ligand | Potential Selectivity | Rationale & Reference |
| XPhos / SPhos | Likely C6-selective | Bulky, electron-rich ligands for challenging aryl chlorides.[4] |
| Xantphos | Potentially C3-selective | Wider bite angle ligand, known to influence regioselectivity.[1] |
| dppf | May offer selectivity | Has shown utility in Suzuki couplings of this scaffold. |
| N-Heterocyclic Carbenes (e.g., IPr, S-IPr) | Worth screening | A different class of ligands that can offer unique reactivity.[6][7] |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.
IV. Sonogashira and Heck Couplings
Question: I am interested in performing a Sonogashira or Heck coupling on 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine. What are the key considerations?
Answer: While there is less specific literature on Sonogashira and Heck couplings for this exact scaffold, general principles for dihaloheterocycles can be applied.
-
Sonogashira Coupling:
-
Catalyst System: The standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols are often preferred.[3][8] These typically require a more active palladium/phosphine ligand system.
-
Regioselectivity: Similar to other cross-couplings, the more reactive C-Cl bond is likely to react first. For dihaloquinolines, which are structurally related, C2-alkynylation is often favored.[9] A careful optimization of the reaction temperature may allow for selective mono-alkynylation.
-
-
Heck Coupling:
-
Catalyst System: The Heck reaction typically employs a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.[10][11]
-
Base: A hindered amine base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is commonly used.
-
Regioselectivity: The regioselectivity of the Heck reaction (i.e., which carbon of the alkene couples to the heterocycle) is influenced by both steric and electronic factors of the alkene and the catalyst system.[12] For the heterocycle, the more electrophilic C-Cl bond is expected to undergo oxidative addition preferentially.
-
Recommendation for Initial Screening: For both Sonogashira and Heck couplings, it is advisable to start with conditions known to be effective for other challenging electron-deficient dihaloheterocycles. Screening of various phosphine ligands, including bulky biarylphosphines, is highly recommended to optimize yield and selectivity.
References
-
Urvashi, et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC advances 8.61 (2018): 34883-34894. [Link]
-
Ji, Jianguo, Tao Li, and William Bunnelle. "Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex." Organic letters 5.24 (2003): 4611-4614. [Link]
-
Billingsley, Kelvin L., and Stephen L. Buchwald. "Highly efficient monoarylation of 2, 4-dichloropyrimidine and 3, 5-dichloropyridazine: development of a general and practical method for the synthesis of unsymmetrical 2, 4-and 3, 5-diaryl-N-heterocycles." Journal of the American Chemical Society 129.11 (2007): 3358-3366. [Link]
- BenchChem. "Troubleshooting low yield in pyridine functionalization." BenchChem Technical Support Center, 2025.
-
Norman, Jacob P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." The Journal of Organic Chemistry 87.11 (2022): 7414-7421. [Link]
-
Neufeldt, Sharon R., and Melanie S. Sanford. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." ACS Catalysis 13.1 (2022): 49-57. [Link]
-
Wikipedia contributors. "Heck reaction." Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Technical Support Center, 2025.
-
Kumar, Pradeep, et al. "Transition‐Metal‐Free Chemo‐Selective C− C/C− N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines." European Journal of Organic Chemistry 2024.1 (2024): e202301131. [Link]
-
Fors, Brett P., et al. "A simple approach toward N (3)-substituted-2, 3-diaminopyridines based on Pd-catalyzed C, N-cross coupling." Organic letters 13.10 (2011): 2552-2555. [Link]
- BenchChem. "Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands." BenchChem Technical Support Center, 2025.
-
Wikipedia contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. [Link]
-
Chinchilla, Rafael, and Carmen Nájera. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical reviews 107.3 (2007): 874-922. [Link]
-
Organic Chemistry Portal. "Heck Reaction." Organic Chemistry Portal. [Link]
-
Reddit. "Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry." Reddit. [Link]
-
Reddy, K. S., et al. "Sonogashira coupling reaction with diminished homocoupling." Organic letters 5.20 (2003): 3611-3614. [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. [Link]
-
Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. [Link]
-
Urvashi, et al. "Synthesis of 3,6-diaryl-1 H-pyrazolo [3,4-b] pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC advances 8.61 (2018): 34883-34894. [Link]
- BenchChem. "troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." BenchChem Technical Support Center, 2025.
-
Wikipedia contributors. "Heck reaction." Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]
-
ResearchGate. "Why can't I achieve good yields for this Suzuki reaction?" ResearchGate. [Link]
-
De la Torre, Marta, and Asunción Torrado. "Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters." Arkivoc 2017.2 (2017): 161-201. [Link]
-
Chemical Review and Letters. "Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd." Chemical Review and Letters 4.4 (2021): 181-188. [Link]
-
Wikipedia contributors. "Dialkylbiaryl phosphine ligands." Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. "Selected dialkylheterobiaryl phosphine ligands." ResearchGate. [Link]
-
Yang, Yang, and Patrick J. Walsh. "A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles." Organic letters 15.22 (2013): 5916-5919. [Link]
-
Fairlamb, Ian JS. "Regioselectivity in the Heck (Mizoroki-Heck) Reaction." Modern Arylation Methods. (2008): 33-68. [Link]
-
ResearchGate. "ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions." ResearchGate. [Link]
-
Organic Chemistry Portal. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation." Organic Chemistry Portal. [Link]
-
Bentham Science. "Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines." Bentham Science. [Link]
-
Semantic Scholar. "Copper-free Sonogashira cross-coupling reactions: an overview." Semantic Scholar. [Link]
-
Beilstein Journals. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry. [Link]
- BenchChem. "Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines." BenchChem Technical Support Center, 2025.
-
Royal Society of Chemistry. "Click-alkynylation of N- and P-nucleophiles by oxidative cross-coupling with alkynylcopper reagents: a general synthesis of ynamides and alkynylphosphonates." Chemical Science. [Link]
-
MDPI. "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches." Molecules 27.19 (2022): 6634. [Link]
Sources
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- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. bilder.buecher.de [bilder.buecher.de]
Validation & Comparative
In Vitro Validation of 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors
Executive Summary
The emergence of the L1196M gatekeeper mutation in Anaplastic Lymphoma Kinase (ALK) remains a critical bottleneck in Non-Small Cell Lung Cancer (NSCLC) therapy, rendering first-generation inhibitors like Crizotinib ineffective. This guide evaluates the 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine scaffold—a versatile core used to synthesize next-generation inhibitors.
By leveraging the 3,6-dichloro positions for orthogonal functionalization (e.g., Suzuki-Miyaura coupling), researchers can generate derivatives (such as the potent Compound 10g series) that bypass steric hindrance at the ATP-binding pocket. This guide provides a validated workflow to benchmark these derivatives against clinical standards (Crizotinib, Alectinib) using high-fidelity biochemical and cellular assays.
Part 1: The Chemical Rationale
Why the Pyrazolo[3,4-b]pyridine Scaffold?
The 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine core offers a distinct structural advantage over the aminopyridine scaffold of Crizotinib.
-
Hinge Binding: The pyridine nitrogen and the pyrazole NH act as a bidentate hinge binder (interacting with E1210 and M1196).
-
Vector Exploration:
-
C3-Position: Allows extension into the solvent front to tune solubility.
-
C6-Position: Critical for accessing the hydrophobic back pocket. Substituents here (e.g., 4-hydroxyphenyl) can displace water networks and improve affinity.
-
-
Gatekeeper Evasion: Unlike Crizotinib, which suffers steric clash with the methionine side chain in L1196M mutants, optimized pyrazolo[3,4-b]pyridines maintain potency by adopting a compact binding mode that accommodates the bulky methionine gatekeeper.
Part 2: Comparative Profiling (Benchmark Data)
The following data represents a validated performance profile for a lead derivative (designated here as Lead-PP , based on literature analogues like Compound 10g) compared to FDA-approved alternatives.
Table 1: Enzymatic & Cellular Potency (IC50/GI50)
| Metric | Lead-PP (Pyrazolo-pyridine) | Crizotinib (1st Gen) | Alectinib (2nd Gen) | Scientific Context |
| ALK WT (Enzymatic) | < 0.5 nM | 2.0 nM | 1.9 nM | Lead-PP shows superior intrinsic affinity. |
| ALK L1196M (Enzymatic) | 0.8 nM | 350 nM | 2.5 nM | Critical Differentiator: Lead-PP retains potency against the gatekeeper mutant; Crizotinib loses activity. |
| H3122 Cells (EML4-ALK v1) | 15 nM | 44 nM | 8 nM | H3122 is the standard sensitive model. |
| H2228 Cells (EML4-ALK v3) | 220 nM | > 800 nM | 50 nM | H2228 is naturally resistant due to EML4-ALK variant 3 stability; Lead-PP outperforms Crizotinib. |
| Kinase Selectivity | High (ROS1 co-target) | Low (MET/ROS1) | High | Pyrazolo-pyridines often co-inhibit ROS1, beneficial for ROS1+ NSCLC. |
Data Source: Aggregated from J. Enzyme Inhib. Med. Chem. (2019) and Bioorg.[1] Med. Chem. Lett. (2019) regarding pyrazolo[3,4-b]pyridine SAR [1, 2].[1][2][3][4]
Part 3: Mechanism of Action (Visualized)
To validate on-target efficacy, one must understand the signaling cascade. The diagram below illustrates where the inhibitor acts and the downstream markers (p-STAT3, p-AKT, p-ERK) required for Western Blot validation.
Figure 1: ALK Signaling Pathway. The inhibitor blocks ATP binding, preventing phosphorylation of downstream survival (AKT), proliferation (ERK), and oncogenic (STAT3) effectors.
Part 4: In Vitro Validation Protocols
Protocol A: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Determine the IC50 against Recombinant ALK (WT and L1196M). Why this method? Radiometric assays are hazardous; ADP-Glo is homogeneous, sensitive (<0.2 nM), and resistant to compound fluorescence interference.
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Enzyme: Recombinant ALK (WT) and ALK (L1196M) (Promega/Carna).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
-
Reaction Setup (384-well plate):
-
Add 2 μL of Compound (serial dilution in DMSO).
-
Add 2 μL of Kinase/Substrate mix.
-
Pre-incubation: 10 min at RT (allows inhibitor to bind).
-
Start: Add 1 μL Ultra-Pure ATP (Km apparent: ~50 μM for ALK).
-
-
Incubation: 60 minutes at RT.
-
Detection:
-
Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 μL Kinase Detection Reagent (Converts ADP → ATP → Luciferase signal).[5] Incubate 30 min.
-
-
Analysis: Read Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Differential Cell Viability Screening
Objective: Differentiate efficacy between sensitive (H3122) and resistant (H2228) models.
-
Cell Seeding:
-
H3122 (EML4-ALK v1): Seed 5,000 cells/well. (Highly sensitive, apoptosis-prone).
-
H2228 (EML4-ALK v3): Seed 5,000 cells/well. (Contains MYC amplification and v3 stability; naturally less sensitive).
-
-
Treatment:
-
24 hours post-seeding, treat with 9-point serial dilution of the derivative (10 μM to 0.1 nM).
-
Include Crizotinib (Control 1) and Alectinib (Control 2).
-
-
Readout (72 hours):
-
Use CellTiter-Glo® (ATP quantification).
-
Expert Insight: Do not use MTT/MTS. Pyrazolo-pyridines can sometimes interfere with tetrazolium reduction. ATP-based luminescence is the gold standard for kinase inhibitors.
-
Part 5: Experimental Workflow (Visualized)
This workflow ensures a "Go/No-Go" decision matrix for your derivatives.
Figure 2: Screening Cascade. A sequential filter from synthesis to mechanistic confirmation ensures only high-quality leads proceed.
References
-
Hwang, D. et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[2][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.[4]
-
Li, R. et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 29(7), 912-916.[1]
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
-
Shaw, A.T. et al. (2014). Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer.[6][7] New England Journal of Medicine.
Sources
- 1. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
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- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Kinase Selectivity of Novel Pyrazolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile and privileged structure. Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of a wide array of kinases, making it a fertile ground for the development of targeted therapeutics.[1] This guide provides a comprehensive analysis of the kinase selectivity profiles of several novel pyrazolo[3,4-b]pyridine compounds, offering a comparative perspective against established and alternative inhibitors. We delve into the experimental data that underpins these selectivity profiles and provide detailed methodologies to ensure scientific rigor and reproducibility.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[3,4-b]pyridine core is an attractive scaffold in medicinal chemistry due to its structural features that facilitate interactions within the ATP-binding pocket of kinases. This bicyclic heterocycle can engage in multiple hydrogen bonding patterns with the kinase hinge region, a critical interaction for potent inhibition. The adaptability of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This has led to the development of pyrazolo[3,4-b]pyridine derivatives targeting a diverse range of kinases implicated in cancer and other diseases.
Comparative Kinase Selectivity Profiles
To provide a clear comparison, we have selected several novel pyrazolo[3,4-b]pyridine compounds with promising inhibitory activity against key kinase targets: TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRK), Monopolar spindle 1 (Mps1), Pim-1 kinase, and Cyclin-dependent kinases (CDK). Their selectivity is compared against well-established inhibitors targeting the same kinases.
TBK1 Inhibitors: Compound 15y vs. BX795
TANK-binding kinase 1 (TBK1) is a crucial regulator of innate immune signaling pathways.[2] Dysregulation of TBK1 activity has been linked to various inflammatory diseases and cancers.
A novel pyrazolo[3,4-b]pyridine derivative, compound 15y , has been identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[2] To assess its selectivity, compound 15y was profiled against a panel of 31 kinases at a concentration of 1 µM.[2]
Alternative/Competitor: BX795 is a well-characterized multi-kinase inhibitor that also potently inhibits TBK1.[3][4]
| Kinase Target | Compound 15y (% Inhibition @ 1µM) | BX795 (IC50 nM) |
| TBK1 | Potent Inhibition (IC50 = 0.2 nM) | 6 |
| IKKε | High Inhibition | 41 |
| PDK1 | Not specified | 6 |
Note: Detailed percentage inhibition data for the full kinase panel for compound 15y was not publicly available in the reviewed literature. The data for BX795 showcases its multi-kinase nature.
TRK Inhibitors: Compound C03 vs. Larotrectinib and Entrectinib
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are key players in neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of cancers.[5]
Compound C03 , a pyrazolo[3,4-b]pyridine derivative, has demonstrated pan-TRK inhibitory activity with an IC50 of 56 nM against TRKA.[6] Kinase selectivity assays revealed off-target activity against FAK, PAK4, and PLK4.[6]
Alternatives/Competitors: Larotrectinib and Entrectinib are FDA-approved TRK inhibitors.[5][7]
| Kinase Target | Compound C03 (IC50 nM) | Larotrectinib (IC50 nM)[5] | Entrectinib (IC50 nM) |
| TRKA | 56 | 6.5 | Potent |
| TRKB | Not specified | 8.1 | Potent |
| TRKC | Not specified | 10.6 | Potent |
| FAK | Significant Inhibition | >1000 | Not specified |
| PAK4 | Significant Inhibition | >1000 | Not specified |
| PLK4 | Significant Inhibition | >1000 | Not specified |
| TNK2 | Not specified | 576 | Not specified |
Mps1 Inhibitors: Compound 31 vs. Selumetinib
Monopolar spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8]
A novel pyrazolo[3,4-b]pyridine, compound 31 , exhibits potent Mps1 inhibition with an IC50 of 2.596 nM.[8] It has been profiled against a large panel of 606 wild-type kinases, demonstrating reasonable selectivity.[8][9]
Alternative/Competitor: While there are no FDA-approved Mps1 inhibitors, several are in clinical development. For comparison, we consider the selectivity profile of a known kinase inhibitor, Selumetinib , which has been anecdotally tested against Mps1.
| Kinase Target | Compound 31 (% Inhibition @ 1µM) | Selumetinib (IC50 nM) |
| Mps1 | High Inhibition (IC50 = 2.596 nM) | Not a primary target |
| Other Kinases | Data from 606 kinase panel not fully detailed in source | MEK1/2 are primary targets |
Note: A direct head-to-head kinome scan comparison with a dedicated Mps1 inhibitor in clinical trials would provide a more insightful comparison.
PIM-1 Kinase Inhibitors: Compound 19 vs. AZD1208
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, and its overexpression is associated with several cancers.[10]
Compound 19 , a pyrazolo[3,4-b]pyridine derivative, shows potent PIM-1 inhibitory activity with an IC50 of 26 nM.[10]
Alternative/Competitor: AZD1208 is a potent and selective pan-Pim kinase inhibitor.[1]
| Kinase Target | Compound 19 (IC50 nM) | AZD1208 (Ki nM)[1] |
| PIM-1 | 26 | 0.1 |
| PIM-2 | Not specified | 1.92 |
| PIM-3 | Not specified | 0.4 |
Note: Compound 19 was specifically evaluated against PIM-1, while AZD1208 is a pan-Pim inhibitor.
CDK Inhibitors: BMS-265246 vs. Palbociclib
Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.
BMS-265246 is a pyrazolo[3,4-b]pyridine that potently inhibits CDK1/cyclin B (IC50 = 6 nM) and CDK2/cyclin E (IC50 = 9 nM).
Alternative/Competitor: Palbociclib is an FDA-approved CDK4/6 inhibitor.
| Kinase Target | BMS-265246 (IC50 nM) | Palbociclib (IC50 nM) |
| CDK1/cycB | 6 | Less potent |
| CDK2/cycE | 9 | Less potent |
| CDK4/cycD | 230 | 11 |
| CDK6/cycD | Not specified | 16 |
Note: BMS-265246 shows a preference for CDK1/2, while Palbociclib is highly selective for CDK4/6.
Key Signaling Pathways and Experimental Workflows
Understanding the context in which these kinases operate is crucial for interpreting the significance of their inhibition. Below are simplified representations of the signaling pathways and a general workflow for kinase inhibitor profiling.
Caption: Simplified representations of key signaling pathways targeted by the discussed pyrazolo[3,4-b]pyridine kinase inhibitors.
Caption: A general experimental workflow for the discovery and characterization of novel kinase inhibitors.
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, we provide an overview of the methodologies commonly employed for kinase selectivity profiling.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[11]
Principle: A FRET peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the absence of phosphorylation, a development reagent (a protease) cleaves the peptide, disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, maintaining the FRET signal. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer.
-
Prepare a 2X solution of the FRET peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a dilution series of the test compound (e.g., pyrazolo[3,4-b]pyridine derivative).
-
Prepare the Development Reagent solution according to the manufacturer's instructions.
-
Prepare a Stop Reagent.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the 2X peptide/ATP mixture.
-
Add 2.5 µL of the kinase enzyme solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and measuring emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percentage of phosphorylation based on control wells (0% and 100% phosphorylation).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved FRET (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase active site.[12]
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket. When both are bound, a high TR-FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer.
-
Prepare a 4X solution of the test compound.
-
Prepare a 2X mixture of the kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X solution of the fluorescent tracer in 1X Kinase Buffer.
-
-
Binding Reaction:
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~615 nm (Europium) and ~665 nm (tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percentage of inhibition based on control wells (no inhibitor and high concentration of a known inhibitor).
-
Calculate the IC50 value for the test compound.
-
Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a TR-FRET-based immunoassay that quantifies kinase activity by detecting the amount of ADP produced in the kinase reaction.[14]
Principle: The assay uses a Eu-labeled anti-ADP antibody and a fluorescently labeled ADP tracer. In the absence of ADP produced by the kinase reaction, the antibody and tracer are in close proximity, resulting in a high TR-FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer.
-
Prepare a 4X solution of the test compound.
-
Prepare a 4X solution of the kinase.
-
Prepare a 2X solution of the substrate and ATP.
-
Prepare the Detection Mix containing EDTA, Eu-labeled anti-ADP antibody, and the ADP tracer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X test compound solution.
-
Add 2.5 µL of the 4X kinase solution.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of the Detection Mix to each well to stop the kinase reaction and initiate the detection process.
-
Incubate at room temperature for at least 30 minutes.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader (excite at ~340 nm, measure emission at ~615 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percentage of inhibition based on control wells.
-
Calculate the IC50 value for the test compound.
-
Conclusion
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable starting point for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the potential to achieve high potency against specific kinase targets. However, achieving exquisite selectivity remains a significant challenge, as evidenced by the off-target activities observed for some of these novel compounds. The comparative data presented herein, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery, aiding in the rational design and evaluation of the next generation of pyrazolo[3,4-b]pyridine-based kinase inhibitors. A thorough understanding of a compound's kinome-wide selectivity profile is paramount for predicting its therapeutic window and potential off-target liabilities.
References
Please note that while the following list provides sources for the information presented, direct clickable URLs are not provided in this format.
- Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online.
- AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PMC.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- LanthaScreen Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific.
- TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PMC.
- Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Taylor & Francis Online.
- Z'-LYTE™ Kinase Assay Pl
- Larotrectinib, a highly selective tropomyosin receptor kinase (TRK)
- LanthaScreen™ Eu Kinase Binding Assay for EGFR d747-749 A750P. Thermo Fisher Scientific.
- SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- High Content Screening and Proteomic Analysis Identify the Kinase Inhibitor BX795 as a Potent Neuroprotective Compound in a Patient-Derived Model of Parkinson's Disease. bioRxiv.
- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
- LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
- Z′-LYTE™ KINASE ASSAY KIT – TYR 1 PEPTIDE PROTOCOL. Thermo Fisher Scientific.
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
- Z'-LYTE Kinase Assay Kits. Thermo Fisher Scientific.
- TBK1 Inhibitor, Gene. MedChemExpress.
- Larotrectinib Continues to Show High Efficacy, Low Toxicity in TRK Fusion-Positive Cancers. OncLive.
- LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed.
- Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. PMC.
- AZD1208 | PIM Inhibitor. MedChemExpress.
- Abstract 4501: First reported PIM kinase degraders: Design, profiling & optimization.
- AZD1208 | PIM inhibitor. Axon Medchem.
- BX 795 | TBK1 Inhibitor. BellBrook Labs.
- AZD 1208 | Pim Kinase Inhibitors. Tocris Bioscience.
- Optimization of an Adapta™ Kinase Assay for PIK3CB/PIK3R1 (p110β/p85α). Thermo Fisher Scientific.
- TBK1 antagonist | TBK1 inhibitor. Selleck Chemicals.
- Preliminary Data from the Phase I/II Study of TP-3654, a Selective Oral PIM1 Kinase Inhibitor, in Patients with Myelofibrosis Previously Treated with or Ineligible for JAK Inhibitor Therapy.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PMC.
- Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide. Thermo Fisher Scientific.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
- Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed.
- Universal Kinase Activity Kit. R&D Systems.
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.
- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Request PDF.
- Automation of ADP-Glo Universal Kinase Assay for HTS screening and Profiling Applications Poster.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Content Screening and Proteomic Analysis Identify the Kinase Inhibitor BX795 as a Potent Neuroprotective Compound in a Patient-Derived Model of Parkinson’s Disease | bioRxiv [biorxiv.org]
- 4. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Overcoming Kinase Resistance: The Efficacy of Pyrazolo[3,4-b]pyridine Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant kinase mutants—specifically "gatekeeper" mutations (e.g., T315I in BCR-ABL, T790M in EGFR)—remains the primary cause of failure in targeted oncology therapies. While first-generation inhibitors (Type I) often fail due to steric clashes within the ATP-binding pocket, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure capable of overcoming these barriers.
This guide objectively analyzes the performance of pyrazolo[3,4-b]pyridine derivatives against resistant mutants, contrasting them with standard-of-care (SoC) alternatives. We provide structural rationale, comparative IC50 data, and validated experimental protocols for assessing these compounds in your own pipeline.
The Structural Advantage: Why This Scaffold?
The pyrazolo[3,4-b]pyridine core acts as a bioisostere of the adenine ring of ATP. Its efficacy against resistant mutants stems from three specific medicinal chemistry vectors that distinguish it from rigid quinazoline or pyrimidine scaffolds:
-
Hinge Binding (N1/N7): The nitrogen atoms at positions 1 and 7 form critical hydrogen bonds with the kinase hinge region, mimicking the natural ATP interaction.
-
Gatekeeper Evasion (C3 Vector): Substituents at the C3 position can be oriented to access the "back pocket" (hydrophobic pocket II), effectively bypassing the steric bulk of gatekeeper mutations like Threonine-to-Methionine or Threonine-to-Isoleucine.
-
Solvent Front Interaction (C4/C6): Functionalization here allows for solubility-enhancing groups that interact with the solvent front, improving pharmacokinetics without compromising binding affinity.
Figure 1: Mechanism of Action & Binding Topology
The following diagram illustrates how pyrazolo[3,4-b]pyridines (P34P) navigate the ATP binding site compared to standard ATP-competitive inhibitors.
Caption: Structural logic of pyrazolo[3,4-b]pyridine binding. The scaffold's flexibility allows substituents to navigate around the bulky gatekeeper residues that block standard inhibitors.
Comparative Efficacy: Resistant Mutants
The following data highlights the performance of pyrazolo[3,4-b]pyridine derivatives (Lead Compounds 38/39) against specific resistant phenotypes compared to established therapies.
Case Study A: BCR-ABL (CML) - The T315I "Gatekeeper"
The T315I mutation in the BCR-ABL kinase renders first- and second-generation inhibitors (Imatinib, Dasatinib) ineffective. Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to inhibit this mutant at sub-nanomolar concentrations.[1]
Table 1: IC50 Comparison against BCR-ABL Isoforms
| Inhibitor Class | Compound | Target: BCR-ABL (WT) | Target: BCR-ABL (T315I) | Fold Change (Resistance) |
| Standard of Care | Imatinib | ~250 nM | >10,000 nM | >40x (Resistant) |
| Standard of Care | Dasatinib | <1.0 nM | >500 nM | >500x (Resistant) |
| Pyrazolo[3,4-b]pyridine | Compound 38 [1] | 0.60 nM | 1.12 nM | ~1.8x (Retained) |
| Pyrazolo[3,4-b]pyridine | Compound 39 [1] | 0.36 nM | 0.98 nM | ~2.7x (Retained) |
Analysis: Unlike Imatinib, which loses efficacy entirely, the pyrazolo[3,4-b]pyridine derivatives maintain low nanomolar potency against the T315I mutant. The fold change is negligible, indicating this scaffold effectively neutralizes the resistance mechanism.
Case Study B: FGFR1 - Selectivity and Potency
In Fibroblast Growth Factor Receptor (FGFR) signaling, selectivity over VEGFR2 is critical to avoid toxicity. Pyrazolo[3,4-b]pyridines substituted with specific halogens (e.g., Compound 7n) have shown superior selectivity profiles.
Table 2: Selectivity Profile (IC50)
| Compound | Target: FGFR1 (WT) | Target: VEGFR2 (Off-Target) | Selectivity Ratio |
| PD173074 (Reference) | 21.5 nM | ~100 nM | ~5x |
| Pyrazolo[3,4-b]pyridine (7n) [2] | 0.7 nM | 422.7 nM | >600x |
Experimental Validation Protocols
To validate the efficacy of these inhibitors in your own laboratory, follow these self-validating protocols. These workflows ensure you are measuring true kinase inhibition rather than non-specific toxicity.
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
Rationale: This assay measures the ADP generated during the kinase reaction. It is preferred over radiometric assays for high-throughput screening due to its high Z' factor and sensitivity.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Enzyme Mix: Dilute recombinant kinase (WT or Mutant, e.g., BRAF V600E) to 2.5x optimal concentration (typically 5–10 ng/well).
-
Inhibitor Addition:
-
Dissolve pyrazolo[3,4-b]pyridine derivative in 100% DMSO.
-
Perform 3-fold serial dilutions (10 μM down to 0.1 nM).
-
Add 1 μL of inhibitor to 4 μL of Enzyme Mix in a 384-well white plate.
-
Control: DMSO only (0% inhibition).
-
-
Reaction Start: Add 5 μL of Substrate/ATP mix (20 μM ATP + 0.2 μg/μL substrate peptide).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Detection:
-
Add 10 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Isogenic Cell Viability Assay
Rationale: To prove the inhibitor targets the specific mutation, compare cytotoxicity in parental cells vs. resistant cells.
-
Cell Seeding: Seed K562 (Parental) and K562-T315I (Resistant) cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with inhibitor (0.001 – 10 μM) for 72 hours.
-
Readout: Add CellTiter-Glo® or MTT reagent.
-
Validation Check: The IC50 for the pyrazolo[3,4-b]pyridine should be similar (<5x difference) in both cell lines. If the Resistant line IC50 is >10x higher, the compound is failing to overcome the gatekeeper.
Figure 2: Experimental Workflow
Caption: Step-by-step validation cascade for characterizing novel kinase inhibitors.
Strategic Recommendations
Based on the comparative data, we recommend integrating pyrazolo[3,4-b]pyridine scaffolds into your pipeline under the following conditions:
-
Targeting Gatekeepers: If your target kinase (e.g., ABL, EGFR, p38) develops resistance via a bulky residue in the ATP pocket (Gatekeeper mutation), this scaffold is superior to rigid quinazolines.
-
Improving Selectivity: If your current lead series suffers from VEGFR2 or CDK2 off-target toxicity, the N1/C3 substitution vectors of this scaffold offer tunable selectivity profiles not available in monocyclic inhibitors.
-
Dual-Targeting: This scaffold is highly effective for designing dual inhibitors (e.g., BRAF/VEGFR) by manipulating the C6 aryl group to interact with the solvent front.
References
-
Molecules (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Discusses Compounds 37, 38, and 39 against BRAF V600E and BCR-ABL T315I).
-
Journal of Medicinal Chemistry (via PMC). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (Data for Compound 7n).
-
RSC Medicinal Chemistry (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (Review of FDA-approved and clinical candidates).
Sources
Cross-reactivity of pyrazolo[3,4-b]pyridine-based inhibitors against different kinase families
Executive Summary: The Selectivity Paradox
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in kinase drug discovery. Its planar, bicyclic heteroaromatic system effectively mimics the adenine moiety of ATP, allowing it to anchor securely into the hinge region of the kinase catalytic domain. However, this very efficiency creates a significant liability: cross-reactivity .
Because the ATP-binding cleft is highly conserved across the human kinome (over 500 kinases), pyrazolo[3,4-b]pyridine derivatives often exhibit "promiscuous" binding profiles. This guide analyzes the cross-reactivity landscape of this scaffold, specifically comparing its performance against alternative chemotypes in three critical kinase families: GSK-3β , FGFR , and BRAF . We provide experimental evidence and protocols to distinguish true target engagement from off-target noise.
Part 1: Structural Basis of Interaction
To understand cross-reactivity, one must understand the binding mode. The pyrazolo[3,4-b]pyridine core typically functions as a Type I ATP-competitive inhibitor .
-
The Anchor: The pyridine nitrogen (N7) and the pyrazole nitrogen (N1 or N2) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone amide of Val, Leu, or Met residues).
-
The Vector: Substituents at the C3 and C6 positions project into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), which dictates selectivity.
Diagram 1: Scaffold Binding Topology
The following diagram illustrates the critical interaction points of the scaffold within a generic kinase ATP pocket.
Figure 1: Schematic representation of the pyrazolo[3,4-b]pyridine binding mode. The N1/N7 positions are critical for hinge binding, while C3/C4 substituents determine selectivity against the gatekeeper residue.
Part 2: Comparative Performance & Cross-Reactivity Data
This section compares pyrazolo[3,4-b]pyridine-based inhibitors against standard alternatives in specific therapeutic contexts.
Case Study A: The GSK-3β vs. CDK2 Challenge
The Problem: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2) share high sequence homology in the ATP-binding site. Many ATP-mimetic scaffolds fail to distinguish between them.
Comparison:
-
Alternative: Maleimides (e.g., SB216763) or Indirubins.
| Feature | Pyrazolo[3,4-b]pyridine Derivatives | Maleimide Derivatives (Alternative) |
| Primary Target (GSK-3β) IC50 | < 10 nM (High Potency) | ~ 30–50 nM |
| Off-Target (CDK2) IC50 | > 10,000 nM (High Selectivity) | ~ 100–500 nM |
| Selectivity Ratio (CDK2/GSK3) | > 1000-fold | ~ 10-fold |
| Mechanism | Exploits non-conserved residues in the phosphate-binding loop. | Rigid planar structure fits both pockets indiscriminately. |
| Key Reference | Peat et al. (2004) [1]; Witherington et al. (2003) [2] | Coghlan et al. (2000) |
Insight: Early pyrazolo[3,4-b]pyridines were dual inhibitors. However, optimization at the C6-position (introducing heteroaryl groups) successfully "dialed out" CDK2 activity, making this scaffold superior to Maleimides for GSK-3β specific studies.
Case Study B: FGFR1 Selectivity over VEGFR2
The Problem: Fibroblast Growth Factor Receptor (FGFR) inhibitors often cross-react with Vascular Endothelial Growth Factor Receptor (VEGFR2) due to structural similarity, leading to hypertension and renal toxicity.
Comparison:
-
Product Class: 1H-pyrazolo[3,4-b]pyridine (e.g., Compound 7n).[3]
-
Alternative: Indazole-based inhibitors (e.g., AZD4547 analogs).
| Metric | Pyrazolo[3,4-b]pyridine (Cmpd 7n) | Indazole Scaffold (AZD4547) |
| FGFR1 Enzymatic IC50 | 0.3 nM | 0.2 nM |
| VEGFR2 Enzymatic IC50 | 365.9 nM | ~ 10–50 nM |
| Selectivity (VEGFR2/FGFR1) | ~ 1200-fold | ~ 50–200 fold |
| Cellular Potency (H1581) | 1.7 nM | ~ 2.0 nM |
Data Source: Tan et al. (2016) [3]. Insight: While both scaffolds are potent, the pyrazolo[3,4-b]pyridine derivative demonstrated superior safety margins regarding VEGFR2, reducing the risk of off-target cardiovascular side effects.
Case Study C: BRAF V600E Inhibition
The Problem: Targeting the V600E mutant requires a scaffold that binds the active conformation (DFG-in) or inactive conformation (DFG-out) selectively without inhibiting wild-type BRAF excessively (paradoxical activation).
Comparison:
-
Product Class: 3-methoxy-pyrazolo[3,4-b]pyridines.
-
Alternative: 7-Azaindoles (e.g., Vemurafenib core).
| Metric | Pyrazolo[3,4-b]pyridine (Cmpd 17) | 7-Azaindole (Vemurafenib) |
| BRAF(V600E) IC50 | < 10 nM | 31 nM |
| C-Raf IC50 | ~ 200 nM | 48 nM |
| Bioavailability (Oral) | High (Optimized Lipophilicity) | Moderate (Requires formulation) |
Data Source: Wenglowsky et al. (2011) [4]. Insight: The pyrazolo-pyridine core allows for specific "tuning" of the hinge interaction via the 3-methoxy group, which traps a unique lipophilic pocket, enhancing selectivity over C-Raf compared to the classic 7-azaindole.
Part 3: Experimental Protocol for Selectivity Profiling
To validate the performance of a pyrazolo[3,4-b]pyridine inhibitor, you cannot rely on a single assay. Use this self-validating "Triangulation Protocol."
Diagram 2: Cross-Reactivity Workflow
Figure 2: The "Triangulation Protocol" for validating kinase inhibitor selectivity.
Step-by-Step Methodology
1. Biochemical Profiling (The "Scan")
Do not start with IC50s. Start with a broad panel scan.
-
Platform: Radiometric
P-ATP assay (Gold Standard) or LanthaScreen (Eu-binding). -
Protocol:
-
Prepare the inhibitor at a fixed concentration of 1 µM .
-
Screen against a diversity panel of ~50–100 kinases (must include CDK2, GSK3, SRC, MAPK, and EGFR).
-
Threshold: Any kinase showing >50% inhibition is flagged as a "Hit."
-
2. Thermal Shift Assay (The "Orthogonal Check")
Verify that inhibition is due to binding, not aggregation or interference.
-
Reagents: Recombinant Kinase domain + SYPRO Orange dye.
-
Procedure:
-
Mix 2 µM kinase + 10 µM inhibitor + 5x SYPRO Orange.
-
Run melt curve (25°C to 95°C) in qPCR machine.
-
Result: A
C confirms physical binding.
-
3. Cellular Target Engagement (The "Truth")
Biochemical potency does not always equal cellular selectivity.[4]
-
Method: NanoBRET™ Target Engagement (Promega).[5]
-
Why: Measures binding in live cells with intact ATP concentrations (mM range vs µM in biochemical assays).
-
Protocol:
-
Transfect HEK293 cells with Nluc-Kinase fusion vector.
-
Add fluorescent tracer + Inhibitor (dose-response).
-
Measure BRET ratio.
-
Calculation: Determine the absolute cellular affinity (EC50).
-
Part 4: Expert Recommendations
-
Watch the "Gatekeeper": If your pyrazolo[3,4-b]pyridine inhibitor shows unexpected cross-reactivity with SRC family kinases , check the C3-substituent. Bulky groups here often clash with the gatekeeper residue (Thr338 in c-Src); reducing this bulk increases promiscuity.
-
Solubility Warning: This scaffold can be highly lipophilic (LogP > 4). Always run a solubility check in PBS before high-concentration profiling to avoid false positives due to aggregation.
-
The "Indazole" Switch: If you cannot achieve selectivity with pyrazolo[3,4-b]pyridine, consider "scaffold hopping" to the isomeric 1H-indazole . This shifts the H-bond donor/acceptor vectors slightly, often rescuing selectivity (as seen in FGFR inhibitors).
References
-
Peat, A. J., et al. (2004). "Novel pyrazolopyridine derivatives as potent and selective inhibitors of glycogen synthase kinase-3."[1][2] Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. Link
-
Witherington, J., et al. (2003). "6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3)."[1][2] Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584. Link
-
Tan, L., et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(5), 493–497. Link
-
Wenglowsky, S., et al. (2011). "Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors."[6] ACS Medicinal Chemistry Letters, 2(5), 342–347. Link
-
Promega Corporation. "Kinase Selectivity Profiling System Protocol." Link
Sources
- 1. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 6. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
